molecular formula C9H13BrN2O B1525156 4-[(5-Bromo-2-pyridinyl)amino]-2-butanol CAS No. 1220037-49-9

4-[(5-Bromo-2-pyridinyl)amino]-2-butanol

Cat. No. B1525156
CAS RN: 1220037-49-9
M. Wt: 245.12 g/mol
InChI Key: MEKCECWQVYWMBU-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-pyridinyl)amino]-2-butanol, also known as 5-Bromo-2-pyridinamine, is an organic compound that has a wide range of applications in the field of chemistry and biochemistry. It is an important intermediate in the synthesis of many organic compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

Photoresponsive Materials

“4-[(5-Bromo-2-pyridinyl)amino]-2-butanol” derivatives have been synthesized to create photoresponsive materials . These materials exhibit significant changes in color upon exposure to light, which can be reversed when the light source is removed or changed . This property is particularly useful in the development of high-density storage systems and fluorescence switching devices, which are essential for modern information technology.

Bioimaging

The same photochromic properties that make these compounds suitable for data storage also make them excellent candidates for bioimaging applications . Their ability to change color in response to light allows for precise tracking and imaging of biological processes, which is crucial for medical research and diagnostics.

Cancer Research

Derivatives of this compound have shown potential in cancer research , particularly in the development of treatments that target cancer cells. By inducing apoptosis and inhibiting angiogenesis, these compounds can effectively inhibit the growth of cancer cells.

Cardiovascular Therapeutics

Research suggests that “4-[(5-Bromo-2-pyridinyl)amino]-2-butanol” may have therapeutic applications in treating cardiovascular diseases . Its properties could be harnessed to develop medications that address various heart conditions.

Neurodegenerative Disease Treatment

There is potential for this compound to be used in the treatment of neurodegenerative disorders . Its ability to interact with biological pathways could lead to new treatments for diseases like Alzheimer’s and Parkinson’s.

Sensory Technology

The photochromic and fluorescent properties of “4-[(5-Bromo-2-pyridinyl)amino]-2-butanol” derivatives make them suitable for use in sensory technology . They can be used to develop sensors that detect changes in the environment, such as the presence of toxic gases or changes in temperature.

Molecular Switches

These compounds can function as molecular switches due to their reversible fluorescence under alternating UV and visible light . This application is significant in the development of molecular electronics and photonics, where control at the molecular level is essential.

properties

IUPAC Name

4-[(5-bromopyridin-2-yl)amino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-7(13)4-5-11-9-3-2-8(10)6-12-9/h2-3,6-7,13H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKCECWQVYWMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=NC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromo-2-pyridinyl)amino]-2-butanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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